molecular formula C4H5N3O2 B127796 4-Amino-1H-imidazole-2-carboxylic acid CAS No. 155815-92-2

4-Amino-1H-imidazole-2-carboxylic acid

Cat. No. B127796
M. Wt: 127.1 g/mol
InChI Key: RFOFSMYXSBHWPC-UHFFFAOYSA-N
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Description

The compound 4-Amino-1H-imidazole-2-carboxylic acid is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest in medicinal chemistry due to their resemblance to the purine bases of DNA and their potential as kinase inhibitors .

Synthesis Analysis

The synthesis of imidazole derivatives has been explored through various methods. One approach involves the parallel synthesis of imidazole-4,5-dicarboxamides, which are structurally related to 4-Amino-1H-imidazole-2-carboxylic acid. These compounds were synthesized using amino acid esters and alkanamines, resulting in a library of compounds with potential kinase inhibitory activity . Another method described the synthesis of a conformationally constrained analogue of aspartic acid, which, while not directly related to 4-Amino-1H-imidazole-2-carboxylic acid, showcases the versatility of synthetic approaches to imidazole derivatives . Additionally, a novel synthesis route for 2-amino-1H-imidazol-4-carbaldehyde derivatives was developed, which could serve as building blocks for the synthesis of various imidazole alkaloids .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be significantly influenced by the substituents on the imidazole ring. For instance, the presence of amino and carboxamide groups can lead to intramolecular hydrogen bonding, affecting the conformation and reactivity of the molecule . The crystal structures of related compounds, such as 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide, reveal the impact of different substituents on the molecular geometry and the stabilization of the structure through hydrogen bonding .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions due to the reactivity of the imidazole ring and its substituents. The synthesis of imidazole-4,5-dicarboxamides involves the derivatization of the imidazole scaffold with amino acid esters, demonstrating the ring's ability to undergo substitution reactions . The reactivity of the imidazole ring is further exemplified by the synthesis of 2-aminoimidazole alkaloids from 2-amino-1H-imidazol-4-carbaldehyde derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The intramolecular hydrogen bonding within certain imidazole derivatives can affect their physical state and solubility . The characterization of these compounds typically involves techniques such as LC-MS and 1H-NMR spectroscopy, which provide insights into their purity and structural features .

Scientific Research Applications

Derivatization and Synthesis

4-Amino-1H-imidazole-2-carboxylic acid is a versatile compound in the field of organic synthesis. A study by Solinas, Dicesare, and Baures (2009) highlights its utility in the synthesis of imidazole-4,5-dicarboxamides, demonstrating its potential in creating compounds with varied pharmacophoric presentations (Solinas, Dicesare, & Baures, 2009). Similarly, Yanagisawa et al. (1996) incorporated imidazole-5-carboxylic acids into angiotensin II receptor antagonists, illustrating its role in developing novel therapeutic agents (Yanagisawa et al., 1996).

Process Intensification and Pharmaceutical Synthesis

Carneiro et al. (2015) utilized 1H-4-substituted imidazoles, derived from compounds like 4-Amino-1H-imidazole-2-carboxylic acid, in a high-temperature/high-pressure continuous flow synthesis. This process is crucial for producing key pharmaceuticals, such as NS5A inhibitors, demonstrating the compound's importance in pharmaceutical manufacturing (Carneiro, Gutmann, Souza, & Kappe, 2015).

Corrosion Inhibition

Srivastava et al. (2017) studied amino acid-based imidazolium zwitterions, derived from 4-Amino-1H-imidazole-2-carboxylic acid, as corrosion inhibitors for mild steel. Their findings suggest these compounds' effectiveness in protecting metal surfaces, highlighting another practical application of the compound in industrial settings (Srivastava et al., 2017).

Future Directions

The future directions of research on 4-Amino-1H-imidazole-2-carboxylic acid could involve further exploration of its synthesis, functionalization, physicochemical characteristics, and biological role. The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

properties

IUPAC Name

5-amino-1H-imidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-2-1-6-3(7-2)4(8)9/h1H,5H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOFSMYXSBHWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622043
Record name 5-Amino-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1H-imidazole-2-carboxylic acid

CAS RN

155815-92-2
Record name 5-Amino-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Viger, PB Dervan - Bioorganic & medicinal chemistry, 2006 - Elsevier
The vascular endothelial growth factor (VEGF) and its receptors have been implicated as key-factors in tumor angiogenesis and are major targets in cancer therapy. New oligomers …
Number of citations: 41 www.sciencedirect.com

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